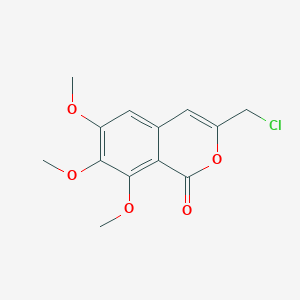
1,2-Bis(4-aminophenyl)ethane-1,2-dione;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(4-aminophenyl)ethane-1,2-dione;sulfuric acid is a chemical compound with the molecular formula C14H12N2O2. It is commonly used in laboratory settings and the manufacture of chemical compounds . This compound is known for its unique structure and properties, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-aminophenyl)ethane-1,2-dione can be achieved through various methods. One common approach involves the bromination reaction of a solution of 4,4’-diaminobiphenyl in glacial acetic acid using bromine . Another method includes the addition of 4,4’-dihydroxydiphenylmethane and 1,2-bis(4-pyridyl)ethane to a methanol-water solution, which is then allowed to stand at room temperature to form crystals .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(4-aminophenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, reducing agents like hydrogen gas for reduction, and various acids or bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction and conditions used. For example, bromination can produce dibromo derivatives, while reduction can yield different amine compounds.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(4-aminophenyl)ethane-1,2-dione has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the manufacture of polymers, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,2-Bis(4-aminophenyl)ethane-1,2-dione involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(4-aminophenyl)ethane: A structurally similar compound with different functional groups.
4,4’-Diaminobibenzyl: Another similar compound with variations in its molecular structure.
Uniqueness
1,2-Bis(4-aminophenyl)ethane-1,2-dione stands out due to its unique combination of functional groups and its ability to undergo various chemical reactions. This versatility makes it valuable in multiple research and industrial applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
62902-07-2 |
|---|---|
Molekularformel |
C14H14N2O6S |
Molekulargewicht |
338.34 g/mol |
IUPAC-Name |
1,2-bis(4-aminophenyl)ethane-1,2-dione;sulfuric acid |
InChI |
InChI=1S/C14H12N2O2.H2O4S/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10;1-5(2,3)4/h1-8H,15-16H2;(H2,1,2,3,4) |
InChI-Schlüssel |
NDMUSOFIOWRQEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)N)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


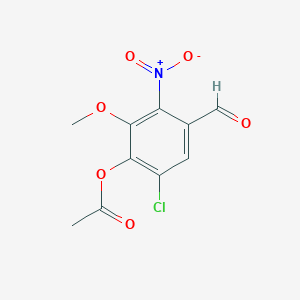
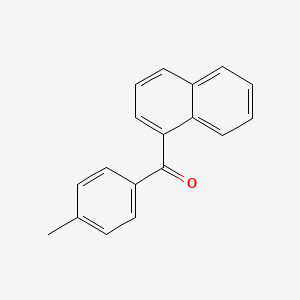
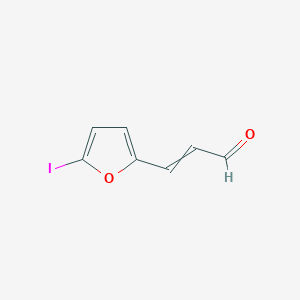

![3-[4-(Propan-2-yl)phenyl]naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14510978.png)
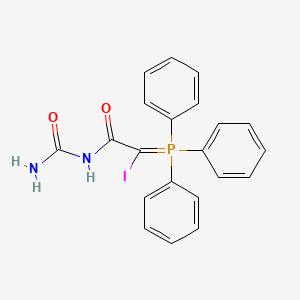
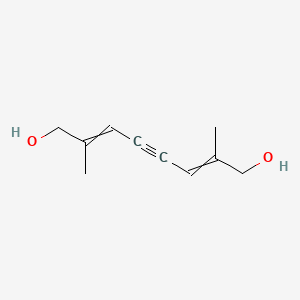
![2-hydrazinyl-8-nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14510996.png)
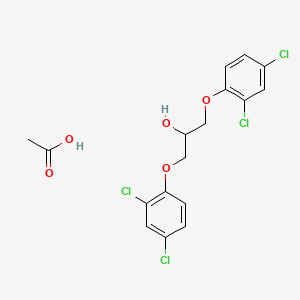
![Methyl[tris(trifluoromethyl)]phosphanium fluoride](/img/structure/B14511006.png)


![N-[2-(3,4-Dimethoxyphenyl)ethyl]glycine](/img/structure/B14511017.png)
